1-(3-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Catalog No.
S11311722
CAS No.
1006336-92-0
M.F
C23H19FN2
M. Wt
342.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyra...

CAS Number

1006336-92-0

Product Name

1-(3-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

IUPAC Name

1-(3-fluorophenyl)-3,5-bis(4-methylphenyl)pyrazole

Molecular Formula

C23H19FN2

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C23H19FN2/c1-16-6-10-18(11-7-16)22-15-23(19-12-8-17(2)9-13-19)26(25-22)21-5-3-4-20(24)14-21/h3-15H,1-2H3

InChI Key

FFKMUMRJOAJUCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C3=CC(=CC=C3)F)C4=CC=C(C=C4)C

1-(3-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is a complex organic compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This specific molecule features a 3-fluorophenyl group at the 1-position and two 4-methylphenyl groups at the 3- and 5-positions of the pyrazole ring. The molecular formula is C19H18FN2C_{19}H_{18}FN_2, and it has a molecular weight of approximately 304.36 g/mol .

The compound's structure can be visualized as follows:

  • Pyrazole Ring: A five-membered ring consisting of three carbon atoms and two adjacent nitrogen atoms.
  • Substituents:
    • A fluorine atom on the phenyl group at the 1-position enhances its electronic properties.
    • Two methyl-substituted phenyl groups contribute to its hydrophobic character.

The chemical reactivity of 1-(3-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can be attributed to its functional groups. The presence of the nitrogen atoms allows for potential nucleophilic reactions, while the aromatic rings can participate in electrophilic substitution reactions. Notably, derivatives of pyrazoles often undergo:

  • Hydrogenation: Reduction processes that can modify the double bonds within the pyrazole ring.
  • Halogenation: Introduction of halogen atoms into the aromatic rings, affecting their reactivity and biological activity.

These reactions are essential for modifying the compound for various applications in medicinal chemistry.

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Antitumor Activity: Some studies have shown that compounds related to 1-(3-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole demonstrate cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties: Pyrazoles are often investigated for their potential to reduce inflammation through inhibition of specific enzymes involved in inflammatory pathways.
  • Antimicrobial Effects: Certain derivatives have shown activity against bacterial and fungal strains, suggesting potential applications in treating infections .

The synthesis of 1-(3-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions:

  • Formation of Pyrazole Ring: This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Substitution Reactions: The introduction of the fluorophenyl and methylphenyl groups can be accomplished via nucleophilic aromatic substitution or Friedel-Crafts reactions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for subsequent applications.

The unique structure of 1-(3-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole lends itself to various applications:

  • Pharmaceutical Development: Its potential as an antitumor and anti-inflammatory agent makes it a candidate for drug development.
  • Agricultural Chemicals: Compounds with similar structures are often explored for use as agrochemicals due to their biological activity against pests and pathogens.
  • Material Science: The properties of pyrazoles can be exploited in developing new materials with specific electronic or optical characteristics.

Studies on interaction mechanisms involving 1-(3-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole often focus on its binding affinity to biological targets. These studies utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy help elucidate structural changes upon interaction with biomolecules.

These investigations provide insights into the compound's mechanism of action and potential therapeutic uses.

Several compounds share structural similarities with 1-(3-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole. Notable examples include:

Compound NameStructureKey Features
1-(4-fluorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazoleStructureContains a fluorine atom on a different phenyl group
1-(3-chlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazoleStructureChlorine substitution may alter biological activity
1-(2-nitrophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazoleStructureNitro group may enhance reactivity

Uniqueness

The presence of a fluorine atom specifically at the meta position relative to other substituents distinguishes this compound from others. This positioning can significantly affect its electronic properties and biological interactions compared to analogs with different halogen or functional group placements.

XLogP3

6

Hydrogen Bond Acceptor Count

2

Exact Mass

342.15322678 g/mol

Monoisotopic Mass

342.15322678 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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